1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
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Overview
Description
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is an organic compound that features a chlorophenyl group and a thiazolidinyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imino and thiazolidinyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can be compared to other thiazolidinyl compounds, such as:
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClN2OS |
---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-3-1-2-8(6-9)10(15)7-14-4-5-16-11(14)13/h1-3,6,13H,4-5,7H2 |
InChI Key |
FBZDRYLIWJGDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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